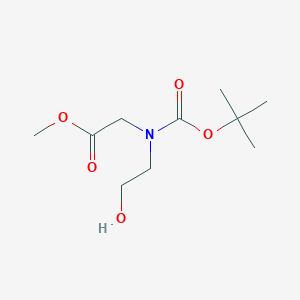

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate

Description

Properties

CAS No. |

189160-68-7 |

|---|---|

Molecular Formula |

C10H19NO5 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-12)7-8(13)15-4/h12H,5-7H2,1-4H3 |

InChI Key |

AUHMNOXHHTZGAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the hydroxyethyl substituent on the nitrogen.

- Esterification of the carboxylic acid to form the methyl ester.

The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during subsequent transformations. The hydroxyethyl moiety is introduced to provide a functional handle for further chemical modifications.

Boc Protection of Amino Group

The Boc protection is commonly achieved by reacting the free amine precursor with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethanol are typically used.

- Dissolve the amino precursor in anhydrous THF.

- Add Boc_2O (1.2 equivalents) and catalytic DMAP.

- Stir the mixture at 0 °C to room temperature for 2–24 hours.

- Work up by aqueous extraction and purification by column chromatography.

This method yields the Boc-protected intermediate with yields ranging from 60% to over 80% depending on conditions and substrates.

Introduction of the 2-Hydroxyethyl Group

The 2-hydroxyethyl substituent on the nitrogen can be introduced via nucleophilic substitution or reductive amination methods, depending on the starting materials.

- One approach involves reacting the Boc-protected amino acid with 2-bromoethanol or ethylene oxide under basic conditions to attach the hydroxyethyl group.

- Alternatively, reductive amination using 2-hydroxyacetaldehyde and a reducing agent such as sodium borohydride can be employed.

These reactions are typically conducted under mild conditions to preserve the Boc protecting group and avoid side reactions.

Esterification to Methyl Ester

The carboxylic acid group is esterified to the methyl ester using Fischer–Speier esterification or alternative methods:

- Fischer–Speier esterification: Acid-catalyzed reaction of the carboxylic acid with methanol under reflux.

- Methylation via methyl iodide: Formation of the cesium salt of the acid followed by reaction with methyl iodide.

- Use of trimethylsilyl diazomethane (TMS-diazomethane): A mild and efficient methylation reagent that avoids harsh acidic conditions.

Among these, TMS-diazomethane has been noted for providing high yields with minimal side products, especially when sensitive groups are present.

Purification

Purification of the final product is generally achieved by:

- Extraction and washing steps to remove inorganic salts and impurities.

- Flash column chromatography on silica gel using mixtures of hexane and ethyl acetate as eluents.

- Crystallization from suitable solvents if applicable.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc_2O, DMAP (catalytic) | THF, DCM, or EtOH | 0 °C to RT | 2–24 h | 60–85 | Mild conditions preserve sensitive groups |

| Hydroxyethyl Introduction | 2-bromoethanol or ethylene oxide, base | Aprotic solvents | RT to reflux | Several hours | Variable | Reductive amination alternative with NaBH_4 |

| Esterification | Methanol, acid catalyst or TMS-diazomethane | Methanol, DCM | Reflux or RT | 1–4 h | 70–90 | TMS-diazomethane preferred for mild conditions |

| Purification | Flash chromatography, extraction | Hexane/EtOAc mixtures | Ambient | — | — | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and proteins by protecting amine groups during the reaction.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis. This selective protection and deprotection enable the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Ethyl 2-((tert-Butoxycarbonyl)Amino)Acetate (CAS 31954-27-5)

Structural Differences :

- Ester Group : Ethyl ester instead of methyl ester.

- Functional Group : Lacks the 2-hydroxyethyl substituent.

Key Properties :

- Molecular Formula: C9H17NO3.

- Molecular Weight : ~203.24 g/mol (inferred from analogs).

- Reactivity : Ethyl esters are less prone to hydrolysis than methyl esters, enhancing stability in aqueous environments.

- Applications : Used as a Boc-protected intermediate in peptide synthesis.

Comparison :

The absence of the hydroxyl group reduces polarity, making this compound more lipophilic (higher logP) than the target compound. This difference impacts solubility in polar solvents and biological membrane permeability .

Ethyl 2-((2-((tert-Butoxycarbonyl)Amino)Ethyl)Amino)Acetate Hydrochloride (CAS 42492-57-9)

Structural Differences :

- Substituents: Contains an additional ethylamino group and exists as a hydrochloride salt.

Key Properties :

- Molecular Formula : C11H22N2O4·HCl.

- Molecular Weight : ~294.77 g/mol.

- Solubility : Hydrochloride salt form increases water solubility, facilitating use in aqueous reaction systems.

Comparison :

The ionic nature of this compound distinguishes it from the neutral methyl ester derivative. The hydrochloride salt is more suitable for reactions requiring protonated amines, while the hydroxyl group in the target compound enables hydrogen bonding, affecting crystallization behavior .

Methyl 2-((tert-Butoxycarbonyl)(Methyl)Amino)Acetate (CAS 145060-76-0)

Structural Differences :

- Substituents : Methyl group replaces the 2-hydroxyethyl moiety.

Key Properties :

- Molecular Formula: C10H19NO4.

- Molecular Weight : 217.26 g/mol.

- Boiling Point: Not reported; expected to be lower than the target compound due to reduced polarity.

Comparison: The absence of the hydroxyl group simplifies the structure, reducing steric hindrance and synthetic complexity.

(2-(Methylamino)Pyridin-3-yl)Methyl 2-((tert-Butoxycarbonyl)(Methyl)Amino)Acetate (CAS 1180002-01-0)

Structural Differences :

- Substituents: Contains a pyridine ring and methylamino group.

Key Properties :

- Molecular Formula : C15H23N3O4.

- Molecular Weight : 309.36 g/mol.

- logP : 2.11 (moderate lipophilicity).

- Applications : Intermediate in synthesizing antifungal drugs like isavuconazole.

However, the increased molecular weight and complexity may reduce synthetic yield compared to simpler analogs like the target compound .

Methyl 2-((tert-Butoxycarbonyl)Amino)-2-(Piperidin-4-yl)Acetate (CAS 219832-76-5)

Structural Differences :

- Substituents : Piperidin-4-yl group replaces the 2-hydroxyethyl moiety.

Key Properties :

- Molecular Formula : C13H24N2O4.

- Molecular Weight : 272.34 g/mol.

- Boiling Point : 386.3°C (higher due to the cyclic amine).

Comparison :

The piperidine ring introduces basicity and conformational rigidity, which can influence interactions with enzymes or receptors. This contrasts with the flexible 2-hydroxyethyl group in the target compound, which may offer greater solubility in polar media .

Research Findings and Implications

- Synthetic Utility : The hydroxyl group in the target compound facilitates selective derivatization, enabling applications in prodrug design .

- Stability : Methyl esters (e.g., target compound) hydrolyze faster than ethyl analogs but slower than aryl esters, balancing reactivity and stability .

- Biological Relevance : Hydroxyethyl-containing analogs show improved aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate, also known as Methyl N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycinate, is a compound with the chemical formula CHNO and CAS number 189160-68-7. This compound has garnered interest in various fields, including medicinal chemistry and drug development, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 233.26 g/mol

- Purity : 95%

- Density : Predicted at 1.135±0.06 g/cm³

This compound functions primarily as a prodrug that can be converted into active metabolites in biological systems. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes.

- Modulation of Immune Response : Preliminary studies suggest that it may influence immune responses, potentially acting as an immune checkpoint inhibitor.

Antitumor Activity

Research indicates that compounds similar to this compound have shown promise in cancer therapy by disrupting the PD-1/PD-L1 interaction, a crucial pathway in tumor immune evasion. For instance, small-molecule inhibitors targeting this pathway have been identified through virtual screening methods, which may include derivatives of this compound .

Case Studies

- In Vitro Cytotoxicity Studies : A study conducted on similar compounds revealed significant cytotoxic effects against cancer cell lines, indicating that modifications in the structure can enhance biological activity .

- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of this compound with specific proteins involved in cancer progression. These studies help predict its efficacy as a therapeutic agent .

Research Findings

Recent advancements in research have focused on synthesizing derivatives of this compound to enhance its biological activity. Notable findings include:

- Binding Affinity : Studies using MM-GBSA methods showed promising binding free energies for receptor-ligand complexes involving this compound, suggesting strong interactions with target proteins .

- Therapeutic Potential : The compound's ability to modulate immune responses positions it as a candidate for further development in immunotherapy .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving esterification, Boc (tert-butoxycarbonyl) protection, and functional group modifications. For example:

- Step 1 : Esterification of carboxylic acid precursors using methanol or ethanol under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .

- Step 2 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Step 3 : Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization .

Optimization Tips : - Use anhydrous solvents (e.g., THF) to minimize hydrolysis of Boc groups.

- Monitor reaction progress via TLC or LCMS to avoid overprotection or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Stretching frequencies at ~1680–1720 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (hydroxy group) .

- HRMS : Accurate mass analysis ensures molecular formula validation (e.g., [M+H]⁺ calculated for C₁₁H₂₁NO₆: 288.1445) .

Advanced Research Questions

Q. How can researchers address low yields or impurities during Boc-protection steps?

Methodological Answer: Common issues include incomplete Boc protection or cleavage due to moisture. Solutions:

- Moisture Control : Use Schlenk lines or molecular sieves to maintain anhydrous conditions .

- Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to enhance Boc₂O reactivity .

- Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize acidic byproducts .

Case Study : A 63.7% yield improvement was achieved by switching from in-situ fluorine introduction to ex-situ sulfuryl fluoride generation during sulfonation of analogous Boc-protected esters .

Q. What are the biological applications of this compound in drug discovery?

Methodological Answer:

- Peptide Synthesis : Acts as a protected intermediate for non-natural amino acids, enabling covalent protein-protein interaction studies .

- Drug Delivery : The hydroxyethyl group facilitates conjugation with nanoparticles or prodrugs for targeted release .

- Enzyme Studies : Functionalized derivatives (e.g., fluorosulfonyl variants) serve as electrophilic warheads to probe nucleophilic residues in enzymes .

Example : A Boc-protected analogue showed adduct formation with lysine side chains in LCMS assays, suggesting utility in covalent inhibitor design .

Q. How should researchers handle discrepancies in reported toxicity or ecological data?

Methodological Answer:

- Data Gaps : Current SDS sheets (e.g., ) lack full toxicity profiles. Assume precautionary measures:

- Use PPE (gloves, goggles) and work in a fume hood.

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish preliminary safety thresholds.

- Ecological Risk : If bioaccumulation data is absent, apply OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, hydroxyethyl protons may appear downfield in DMSO due to hydrogen bonding .

- Dynamic Processes : Use variable-temperature NMR to detect rotameric equilibria in ester or Boc groups .

- Cross-Validation : Align HRMS and elemental analysis to confirm purity before interpreting NMR/IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.